molecular formula C11H19NO5 B13011723 Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B13011723
M. Wt: 245.27 g/mol
InChI Key: ZDAKQPBCDUXZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H19NO5 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through nucleophilic substitution reactions.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of an azetidine ring.

    Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate: A derivative with an ethoxy group instead of a methoxy group.

Uniqueness

Tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the azetidine ring structure

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-11(15,7-12)5-8(13)16-4/h15H,5-7H2,1-4H3

InChI Key

ZDAKQPBCDUXZGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)O

Origin of Product

United States

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